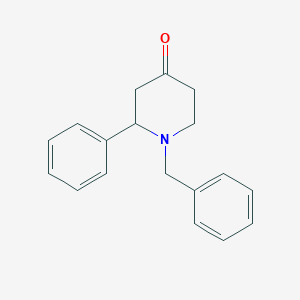

1-Benzyl-2-phenylpiperidin-4-one

Description

Significance of Piperidine (B6355638) Heterocycles in Modern Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in numerous natural products, alkaloids, and synthetic pharmaceuticals. nih.govarizona.eduresearchgate.netwikipedia.org Its prevalence in over 70 commercially available drugs underscores its importance in medicinal chemistry. arizona.eduresearchgate.net The ability of the piperidine scaffold to adopt various conformations allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. This has led to its incorporation into a diverse range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. arizona.eduresearchgate.netbohrium.com The continuous development of novel synthetic methods to construct and functionalize the piperidine ring remains an active area of research, driven by the demand for new and improved therapeutic agents. nih.gov

Overview of Piperidin-4-ones as Key Synthetic Intermediates

Within the broad family of piperidines, piperidin-4-ones, also known as 4-piperidones, have emerged as particularly valuable synthetic intermediates. nih.goveurekaselect.com The presence of a ketone functional group at the 4-position of the piperidine ring provides a reactive site for a multitude of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.goveurekaselect.com Piperidin-4-ones are frequently employed in the synthesis of various biologically active compounds, including those with anticancer, antiviral, and antimicrobial properties. nih.govbiomedpharmajournal.org The versatility of the piperidin-4-one core has led to the development of numerous synthetic strategies, including the classical Mannich reaction, to access a wide range of substituted derivatives. nih.goveurekaselect.comchemrevlett.com

Historical Context and Evolution of Research on 1-Benzyl-2-phenylpiperidin-4-one

The compound this compound, with the chemical formula C₁₈H₁₉NO, is a specific N-substituted piperidin-4-one that has been a subject of interest in synthetic chemistry. lookchem.comnih.govchemspider.com Its synthesis and chemical properties have been explored in various research contexts. Historically, the synthesis of N-substituted piperidin-4-ones has been a fundamental pursuit in organic chemistry. rsc.org The development of methods to synthesize compounds like this compound has evolved, with modern approaches focusing on efficiency and stereoselectivity. nih.govnih.gov For instance, a concise and high-yielding double aza-Michael reaction has been reported as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks, including the phenyl-substituted derivative. nih.govacs.org This highlights the ongoing efforts to refine synthetic routes to this important class of compounds. The compound itself serves as a precursor for more complex molecules, such as analogs of the Alzheimer's drug donepezil. nih.govacs.org

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its chemical properties, synthesis, and its role as a synthetic intermediate. The discussion will be strictly limited to the scientific aspects of this compound, excluding any information on dosage, administration, or adverse effects. The content will be presented in a structured format, adhering to the outlined sections to ensure a clear and concise delivery of information.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO | lookchem.comnih.govchemspider.com |

| Molecular Weight | 265.35 g/mol | lookchem.com |

| CAS Number | 167705-56-8 | lookchem.comchemspider.comachemblock.com |

| Appearance | Not explicitly stated, but related compounds are solids. | tandfonline.comunits.it |

| Boiling Point (Predicted) | 409.7±33.0 °C | lookchem.com |

| Density (Predicted) | 1.121 g/cm³ | lookchem.com |

| pKa (Predicted) | 6.32±0.40 | lookchem.com |

Synthesis of this compound

A notable and efficient method for the synthesis of this compound involves a double aza-Michael addition reaction. nih.govsemanticscholar.org This atom-efficient process utilizes a primary amine, such as benzylamine (B48309), and a divinyl ketone. Specifically, benzylamine is added to a mixture of acetonitrile (B52724) and aqueous sodium bicarbonate. nih.govsemanticscholar.org To this suspension, phenyl-substituted divinyl ketone is slowly added, leading to the formation of this compound. nih.govsemanticscholar.org This method has been highlighted for its concise and high-yielding nature in producing chiral 2-substituted 4-piperidone building blocks. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBALVCQZRIWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340145 | |

| Record name | 1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167705-56-8 | |

| Record name | 1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 2 Phenylpiperidin 4 One and Analogues

Direct Synthesis Strategies

Direct synthesis strategies offer an efficient means to construct the 1-benzyl-2-phenylpiperidin-4-one core in a limited number of steps, often through multi-component reactions or intramolecular cyclizations.

Aza-Michael Addition Approaches

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a powerful tool in the synthesis of nitrogen-containing heterocycles. The double aza-Michael addition, in particular, provides a direct route to the piperidin-4-one ring system.

A prominent and atom-efficient method for synthesizing 2-substituted 4-piperidones involves the double aza-Michael addition of a primary amine to a divinyl ketone. kcl.ac.uk In a key example, various substituted divinyl ketones undergo cyclization with benzylamine (B48309) to furnish racemic, 2-substituted N-benzylic 4-piperidones. kcl.ac.uk The reaction of 1-phenyl-1,4-pentadien-3-one with benzylamine directly yields this compound. The use of a chiral primary amine, such as (S)-α-phenylethylamine, in this reaction can lead to the formation of separable diastereomeric piperidone products, offering a pathway to enantiomerically enriched compounds. kcl.ac.uk

A classic multi-component approach, the Petrenko-Kritschenko piperidone synthesis, is closely related and involves the condensation of an aldehyde (like benzaldehyde), a β-ketoester or ketone (like acetone), and ammonia (B1221849) or a primary amine. wikipedia.org This reaction can also produce 2,6-disubstituted piperidin-4-ones.

Table 1: Synthesis of 1-Benzyl-2-substituted-piperidin-4-ones via Double Aza-Michael Addition

| Substituent (R) | Divinyl Ketone | Primary Amine | Reaction Conditions | Yield (%) | Reference |

| Phenyl | 1-Phenyl-1,4-pentadien-3-one | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 79 | kcl.ac.uknih.gov |

| Methyl | 1-Methyl-1,4-pentadien-3-one | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 34 | nih.gov |

| Propyl | 1-Propyl-1,4-pentadien-3-one | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 36 | nih.gov |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-1,4-pentadien-3-one | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 56 | nih.gov |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1,4-pentadien-3-one | Benzylamine | NaHCO₃, CH₃CN/H₂O (3:1), 16°C to 95°C, 1.5 h | 53 | nih.gov |

Note: The yields are for the isolated product after column chromatography.

The efficiency and stereochemical outcome of the double aza-Michael addition are highly dependent on the reaction conditions. The choice of solvent is critical; for instance, conducting the reaction in a biphasic system of acetonitrile (B52724) and aqueous sodium bicarbonate has been shown to be more effective than using neat acetonitrile or dichloromethane. kcl.ac.uknih.gov The temperature profile, involving an initial lower temperature followed by reflux, also plays a significant role in optimizing the yield. kcl.ac.uknih.gov

Furthermore, the stereoselectivity of the cyclization can be influenced by the reaction medium's acidity. A more acidic medium, achieved through the addition of ammonium (B1175870) salts, can favor the formation of the cis-isomer, while a more basic medium may favor the trans-isomer. ntu.edu.sg The addition of Lewis acids, such as lithium chloride, has been reported to accelerate the aza-Michael process. ntu.edu.sg Modern techniques like microwave irradiation and flow chemistry are also being explored to enhance reaction rates and control. nih.gov

Table 2: Optimization Parameters for Double Aza-Michael Addition

| Parameter | Variation | Effect on Reaction | Reference |

| Solvent | Acetonitrile/Aqueous NaHCO₃ vs. Dichloromethane | Biphasic system significantly improves yield | kcl.ac.uknih.gov |

| Temperature | Slow addition at 16°C followed by reflux at 95°C | Controlled addition and heating profile optimizes yield | kcl.ac.uknih.gov |

| Catalyst | Addition of Lithium Chloride | Accelerates the aza-Michael reaction | ntu.edu.sg |

| pH | Acidic (Ammonium salts) vs. Basic medium | Influences the cis/trans diastereoselectivity | ntu.edu.sg |

| Technique | Microwave Irradiation | Can lead to faster reaction times and improved yields | nih.gov |

Cyclization Reactions via Nucleophilic Substitution

The formation of the piperidin-4-one ring can also be achieved through intramolecular cyclization involving a nucleophilic substitution reaction. This typically involves a precursor molecule containing both the amine nucleophile and a suitable electrophilic center, such as a halide or a sulfonate leaving group.

One general approach involves the intramolecular condensation of an amino ketone derivative. diva-portal.org For instance, a β-amino ketone can be transformed into a piperidin-4-one through an organocatalyzed intramolecular Mannich reaction with an aldehyde. diva-portal.org Another relevant strategy is the Pictet-Spengler reaction, where the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure, leads to the formation of a heterocyclic ring. While not a direct route to this compound, this reaction exemplifies the principle of intramolecular cyclization for piperidine (B6355638) synthesis. beilstein-journals.org

Indirect Synthesis Pathways from Precursor Molecules

Indirect methods rely on the modification of a pre-formed piperidin-4-one core. These pathways are valuable when the requisite piperidin-4-one precursor is readily accessible.

N-Alkylation of Piperidin-4-one Derivatives

A straightforward and widely used method to introduce the benzyl (B1604629) group at the nitrogen atom is through the N-alkylation of a suitable piperidin-4-one precursor. The synthesis of this compound can be accomplished by the N-benzylation of 2-phenylpiperidin-4-one. This reaction is typically carried out using a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base and an appropriate solvent.

The precursor, 2-phenylpiperidin-4-one, can be synthesized through various methods, including the Mannich reaction of benzaldehyde, acetone, and ammonia. chemicalbook.comlongdom.org

Table 3: N-Alkylation for the Synthesis of 1-Benzyl-4-phenylpiperidin-4-amine

| Piperidine Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-methyl-4-phenylpiperidin-4-amine | Benzyl halide | K₂CO₃ | Acetonitrile | 60-80 | - | ~70-85 | |

| 4-Phenylpiperidin-4-amine | Benzyl chloride (1.5 eq) | K₂CO₃ (2 eq) | DMF | 80 | 12 | 68 |

Note: The table shows examples of N-alkylation on related piperidine structures, illustrating the general conditions applicable for the synthesis of this compound from 2-phenylpiperidin-4-one.

Reaction of 4-Piperidone (B1582916) Monohydrate Hydrochloride with Benzyl Halides

A direct and common method for the synthesis of N-substituted piperidones involves the alkylation of 4-piperidone. In a typical procedure, 4-piperidone monohydrate hydrochloride is treated with a benzyl halide, such as benzyl bromide, in the presence of a base. chemicalbook.com

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF). Anhydrous potassium carbonate is a frequently used base to neutralize the hydrochloride salt and facilitate the nucleophilic substitution. chemicalbook.com The mixture is typically stirred at room temperature to allow for the formation of the free piperidone base, followed by heating to promote the alkylation reaction. chemicalbook.com For instance, the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in DMF with potassium carbonate at 65°C for 14 hours has been reported to produce 1-benzyl-4-piperidone in good yield. chemicalbook.com

Another approach involves a one-pot synthesis where benzylamine is reacted with methyl acrylate. This is followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield 1-benzyl-4-piperidone. chemicalbook.com This method, while multi-step in a single pot, provides an alternative route to the target compound. chemicalbook.com

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. nih.gov These reactions are advantageous due to their atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. nih.govresearchgate.net

Ugi Four-Component Reaction for N-Substituted Piperidone Derivatives

The Ugi four-component reaction (U-4CR) is a powerful MCR that involves the condensation of a carboxylic acid, an amine, a carbonyl compound (ketone or aldehyde), and an isocyanide. nih.govnih.gov This reaction has been effectively employed in the synthesis of N-substituted piperidone derivatives. ub.edu For example, a library of 1,4,4-substituted piperidine bis-amide derivatives was efficiently synthesized using the Ugi-4CR. ub.edu In this approach, commercially available N-substituted 4-piperidones, primary amines, isocyanides, and various amino acids (as the carboxylic acid component) are reacted in methanol (B129727) at room temperature. ub.edu This one-step process allows for the introduction of five points of diversity, making it a valuable tool for medicinal chemistry. ub.edu The Ugi reaction can also be adapted for solid-phase synthesis, enabling the rapid generation of libraries of N-substituted piperidone derivatives. nih.gov

Three-Component Condensation for 2,6-Disubstituted Piperidinones

Three-component condensation reactions are also utilized for the synthesis of polysubstituted piperidinones. A notable example is the synthesis of 2,6-diaryl-3-methyl-4-piperidones via a Mannich reaction. biomedpharmajournal.org This involves the condensation of an ethyl methyl ketone, an aromatic aldehyde (like benzaldehyde), and ammonium acetate (B1210297) in ethanol. biomedpharmajournal.org This method provides a straightforward route to 2,6-disubstituted piperidin-4-ones.

Furthermore, a one-pot, three-component condensation of a β-ketoester, ammonia, and an alkynone can yield 2,3,6-trisubstituted or 2,3,4,6-tetrasubstituted pyridines, which are structurally related to piperidinones. rsc.org This reaction proceeds with high regiocontrol in the presence of a Brønsted or Lewis acid catalyst. rsc.org

Reductive Amination Strategies

Reductive amination is a widely used method for the formation of C-N bonds and has been applied to the synthesis of piperidinones. thieme-connect.commdpi.com This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ.

A reductive amination–lactamization sequence has been developed for the synthesis of 5,5-disubstituted piperidinones. thieme-connect.comthieme-connect.com This method has proven effective for creating various N-substituted piperidinone scaffolds. thieme-connect.com In some cases, sodium cyanoborohydride is used as the reducing agent, which can chemoselectively reduce the imine in the presence of the ketone. tandfonline.com

[5 + 1] Annulation via Hydrogen Borrowing

The [5 + 1] annulation strategy is a powerful method for constructing six-membered rings. A notable advancement in this area is the use of "hydrogen borrowing" or "hydrogen transfer" catalysis. nih.govrsc.org This method allows for the use of alcohols as alkylating agents, which are generally more environmentally benign than alkyl halides.

Iridium(III)-catalyzed hydrogen borrowing [5 + 1] annulation has been reported for the stereoselective synthesis of substituted piperidines from 1,5-diols and amines. nih.gov The mechanism involves the iridium-catalyzed oxidation of the diol to a dialdehyde, which then undergoes condensation with an amine, followed by intramolecular cyclization and reduction. This process forms two new C-N bonds. nih.gov Nickel-catalyzed borrowing hydrogen annulations have also been developed for the synthesis of various N-heterocycles. rsc.orgtandfonline.com These reactions offer a sustainable approach with earth-abundant metal catalysts and harmless byproducts. rsc.org

Oxidative Amination of Alkenes

Oxidative amination of alkenes provides a direct route to nitrogen-containing heterocycles. nih.gov This method involves the simultaneous formation of a C-N bond and a C-O or another C-X bond across a double bond.

A gold(I)-catalyzed oxidative amination of non-activated alkenes has been proposed for the synthesis of substituted piperidines. nih.gov The reaction utilizes an iodine(III) oxidizing agent to achieve the difunctionalization of the alkene. More recently, palladium-catalyzed oxidative amination reactions have been developed, which can proceed with high efficiency using molecular oxygen as the terminal oxidant. researchgate.net Furthermore, a dual photoredox and copper catalysis system has been established for the intermolecular oxidative amination of unactivated alkenes, showcasing high functional group tolerance under mild conditions. rsc.org

Enantioselective Palladium-Catalyzed Variants

Palladium catalysis offers a complementary approach to the synthesis of chiral piperidine derivatives. Enantioselective palladium-catalyzed reactions, such as the intramolecular hydroamination of unactivated alkenes, can provide access to optically active piperidines. organic-chemistry.org These reactions often operate under mild conditions and exhibit tolerance for various functional groups. organic-chemistry.org

A notable example is the palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles, which proceeds with high yields and enantioselectivities. nih.gov This method has been successfully applied to the synthesis of 2-vinylchromanes, 2-vinyl-1,4-benzodioxanes, and 2,3-dihydro-2-vinyl-2H-1,4-benzoxazines. nih.gov Furthermore, a sequential intramolecular-intermolecular enantioselective alkene difunctionalization reaction, thought to proceed via a palladium-catalyzed quinone methide formation, allows for the synthesis of new chiral heterocyclic compounds with adjacent chiral centers. nih.gov

Hydrogenation and Reduction Protocols for Pyridine (B92270) Derivatives

The catalytic hydrogenation of readily available pyridine derivatives represents an economical and efficient pathway to piperidines. thieme-connect.de This approach is particularly valuable for synthesizing functionalized piperidines that can serve as precursors for more complex molecules.

Catalytic Hydrogenation Using Metal Nanocatalysts (e.g., Co, Ru, Ni, Rh, Pd)

A variety of metal nanocatalysts have been investigated for the hydrogenation of pyridines. Supported noble metal catalysts, such as Ru/C, Pd/C, Pt/C, and Ir/C, have shown high activity, with 5% Ru/C demonstrating complete conversion of pyridine to piperidine with 100% selectivity under optimized conditions. cjcatal.com The activity of these catalysts is influenced by the electron density of the pyridine ring, with the order of reactivity being pyridine ≈ 2-methylpyridine (B31789) > 2,6-dimethylpyridine (B142122) > 3-methylpyridine (B133936) > 4-methylpyridine (B42270) > 3,5-dimethylpyridine (B147111) > 2-methoxy-pyridine. cjcatal.com

Bimetallic nanoparticles, such as those based on palladium and a base metal like silver or copper, have also been shown to be effective catalysts for the selective hydrogenation of pyridine and its derivatives, achieving high conversion and selectivity under mild conditions. researchgate.netd-nb.infoabo.firesearchgate.net The enhanced activity of these bimetallic catalysts is attributed to their small particle size. researchgate.netd-nb.infoabo.fi Cobalt nanoparticles have also been used, although their stability can be a concern. d-nb.info

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

The asymmetric hydrogenation of pyridinium salts provides a powerful method for the synthesis of chiral piperidines. dicp.ac.cnresearchgate.net This strategy often overcomes the challenges associated with the reduction of neutral pyridines, which can poison metal catalysts. dicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been reported to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.org The use of a chiral phosphole-based ligand, MP²-SEGPHOS, with an iridium catalyst has proven effective for the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts. nih.gov Another approach involves a rhodium-catalyzed reductive transamination of pyridinium salts, which introduces a chiral primary amine to induce chirality in the piperidine product. dicp.ac.cnresearchgate.net This method demonstrates excellent diastereo- and enantioselectivities and tolerates a wide range of functional groups. dicp.ac.cnresearchgate.net An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines has also been developed, enabling the formation of piperidines with multiple stereocenters in a single step. dicp.ac.cn

Chemoselective Hydrogenation Considerations

Achieving chemoselectivity in the hydrogenation of functionalized pyridines is crucial for synthesizing complex molecules. thieme-connect.de The presence of reducible functional groups can pose a significant challenge. thieme-connect.de

Homogeneous iridium catalysts have been successfully used for the chemoselective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield 2- and 4-substituted piperidin-3-ones with high chemoselectivity. thieme-connect.de Rhodium-catalyzed transfer hydrogenation of quaternary pyridinium salts, using a formic acid/triethylamine mixture, allows for the chemoselective formation of either piperidines or 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the pyridinium ring. researchgate.netliv.ac.uk The interruption of palladium-catalyzed hydrogenation by the addition of water can lead to the formation of piperidinones, offering a one-pot method for the functionalization of unsaturated intermediates. mdpi.com

Derivatization and Functionalization of the Piperidinone Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications. The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold highlights the potential for creating complex, three-dimensional structures from piperidinone precursors. rsc.org The versatility of this spiropiperidine scaffold is demonstrated by the selective and sequential derivatization of its amino and aryl bromide functional groups. rsc.org

The development of new derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine by incorporating various amines showcases the potential for creating libraries of compounds with diverse properties. researchgate.net Furthermore, the catalytic isomerization/asymmetric hydroboration of alkenyl amines provides a route to functionalized piperidines with excellent enantioselectivity, demonstrating the potential for late-stage functionalization. acs.org

Modifications at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position of the piperidine ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of new molecular frameworks.

Wittig Reaction for Olefinic Derivatives

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comtcichemicals.com In the context of this compound, this reaction allows for the conversion of the C-4 carbonyl group into an exocyclic double bond, yielding olefinic piperidine derivatives. The reaction involves the treatment of the piperidin-4-one with a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgtcichemicals.com

The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgresearchgate.net Non-stabilized ylides generally favor the formation of the Z-alkene through a kinetically controlled pathway, proceeding via a betaine (B1666868) intermediate that rapidly collapses to form an oxaphosphetane. wikipedia.orgpitt.edu In contrast, stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, typically lead to the thermodynamically more stable E-alkene. researchgate.net The reaction conditions, including the choice of solvent and the presence of lithium salts, can also impact the stereoselectivity by influencing the equilibration of intermediates. pitt.edu For instance, the use of aprotic, salt-free conditions often leads to the direct formation of the oxaphosphetane via a [2+2] cycloaddition. pitt.edu

The general transformation can be represented as follows:

Scheme 1: General Wittig reaction on a piperidin-4-one.

This methodology provides a direct route to introduce a carbon-carbon double bond at the C-4 position, which can serve as a key functional group for further synthetic elaborations.

Grignard Addition Reactions for Hydroxypiperidines

Grignard reactions offer a classic and effective method for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. researchgate.net In the case of this compound, the addition of a Grignard reagent to the C-4 ketone results in the formation of tertiary alcohols, known as 4-hydroxypiperidine (B117109) derivatives. researchgate.net

The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the piperidin-4-one. Subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced at the C-4 position.

A study by Markaryan, et al. described the synthesis of various 2-substituted piperidin-4-ones, highlighting the utility of these compounds as synthetic intermediates. epo.org Further research has demonstrated the synthesis of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives through the reaction of 3-alkyl-2,6-diarylpiperidin-4-ones with Grignard reagents. researchgate.net These studies underscore the versatility of the Grignard reaction in creating structurally diverse hydroxypiperidines.

The general scheme for this transformation is as follows:

Scheme 2: Grignard addition to a piperidin-4-one.

Stereoselective Functionalization at Chiral Centers (e.g., C-2)

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. For derivatives of this compound, which possess a chiral center at the C-2 position, stereoselective functionalization is of paramount importance.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective and stereoselective functionalization of piperidines. nih.govd-nb.info The choice of both the catalyst and the nitrogen-protecting group can direct the functionalization to specific positions on the piperidine ring. nih.govd-nb.info For instance, the use of specific chiral dirhodium tetracarboxylate catalysts can achieve high levels of diastereoselectivity and enantioselectivity in the introduction of substituents at the C-2 position. nih.govd-nb.info

One study demonstrated that the functionalization of N-Boc-piperidine with aryldiazoacetates, catalyzed by Rh2(R-TCPTAD)4, resulted in moderate yields and variable stereoselectivity. nih.gov In contrast, the use of N-Bs-piperidine with the Rh2(R-TPPTTL)4 catalyst afforded highly diastereoselective C-2 functionalization. nih.gov These findings highlight the subtle interplay between the substrate, catalyst, and protecting group in controlling the stereochemical outcome of the reaction.

The development of such stereoselective methods is crucial for the synthesis of enantiopure piperidine derivatives, which are often required for pharmacological applications.

Oxidation Reactions for Unsaturated Piperidinones

The introduction of unsaturation into the piperidine ring can significantly alter its conformational properties and provide a handle for further functionalization. Oxidation reactions offer a direct route to synthesize unsaturated piperidinones from their saturated counterparts.

Using Oxidizing Agents (e.g., Iodoxybenzoic Acid)

2-Iodoxybenzoic acid (IBX) is a versatile and mild oxidizing agent that has been effectively used for the dehydrogenation of carbonyl compounds to form α,β-unsaturated systems. orientjchem.orgbaranlab.orgorganic-chemistry.org This reagent can be employed to oxidize piperidin-4-ones to the corresponding α,β-unsaturated piperidinones. The reaction typically proceeds by heating the substrate with IBX in a suitable solvent such as DMSO. orientjchem.orgbaranlab.org

The mechanism of IBX-mediated dehydrogenation is believed to involve a single electron transfer (SET) from the enol or enolate of the ketone to the iodine(V) center of IBX. baranlab.org This is followed by a series of steps that ultimately lead to the formation of the double bond. The reaction conditions, including temperature and stoichiometry, can be adjusted to control the extent of oxidation and potentially achieve selective dehydrogenation in multifunctional substrates. orientjchem.orgbaranlab.org

The utility of IBX in organic synthesis is well-documented, with applications ranging from the oxidation of alcohols to aldehydes and ketones to the formation of conjugated aromatic systems. orientjchem.orgorganic-chemistry.orgresearchgate.net Its ability to tolerate various functional groups makes it a valuable tool for the synthesis of complex molecules.

Structural Elucidation and Stereochemical Characterization

Conformational Analysis of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and can adopt several conformations to minimize steric and torsional strain. rsc.org The presence of bulky substituents, such as the benzyl (B1604629) and phenyl groups in 1-Benzyl-2-phenylpiperidin-4-one, significantly influences the preferred conformation.

Exploration of Chair, Boat, and Twist-Boat Conformations

The most stable conformation for a simple piperidine ring is the chair form. rsc.orgrsc.org However, in substituted piperidones like this compound, other conformations such as the boat and twist-boat become relevant. researchgate.netosti.gov The chair conformation minimizes angle and torsional strain, with substituents occupying either axial or equatorial positions. rsc.org

The boat conformation is generally higher in energy due to flagpole interactions between substituents at the C1 and C4 positions and eclipsing interactions along the sides. researchgate.net A twist-boat conformation, which alleviates some of these unfavorable interactions, is often an intermediate in the interconversion between two chair forms and can be a stable conformer in highly substituted systems. nih.govniscpr.res.in Studies on related N-acylpiperidines have shown that a significant percentage of these molecules can exist in a twist-boat conformation, with quantum mechanics calculations suggesting it is only slightly less favorable than the chair form. nih.gov In some instances, the piperidine ring has been observed to adopt a sofa conformation. iucr.org

Influence of N-Substituents on Conformational Preferences

The nature of the substituent on the nitrogen atom plays a pivotal role in determining the conformational landscape of the piperidine ring. acs.orgcyberleninka.ru In the case of this compound, the N-benzyl group introduces significant steric bulk. This steric hindrance can influence the equilibrium between different chair conformations and may even favor non-chair forms. researchgate.net

For N-acylpiperidines, a phenomenon known as pseudoallylic strain can dictate the axial orientation of a substituent at the C2 position. nih.gov This arises from the partial double-bond character of the C-N bond due to conjugation of the nitrogen lone pair with the carbonyl group, which is not directly applicable here but illustrates the powerful effect of N-substituents. In N-substituted piperidines, the preference for the axial or equatorial position of the N-substituent is a delicate balance of steric and electronic factors. cyberleninka.ruresearchgate.net For instance, in N-methylpiperidine derivatives, the N-methyl group can adopt an axial position to a significant extent, a preference that increases with the size of the C2 substituent. acs.org

Conformational Equilibria in Solution and Solid State

The conformational preferences of piperidine derivatives can differ between the solution and solid states. researchgate.netresearchgate.net In solution, the molecule is in a dynamic equilibrium between various conformers, and the observed properties are an average over these populations. researchgate.net The solvent polarity can also influence this equilibrium. researchgate.net

In the solid state, the molecule is locked into a single conformation, which is not necessarily the most stable conformation in solution. clockss.org Crystal packing forces can stabilize a conformation that would be higher in energy in the gas phase or in solution. clockss.org For example, studies on related N-nitroso piperidones have shown that they can exist in an equilibrium mixture of boat forms in solution, while the parent piperidin-4-ones adopt a normal chair conformation. ias.ac.in Similarly, N-ethoxycarbonyl derivatives of r-2, c-6-diphenylpiperidin-4-ones have been found to prefer twist-boat conformations in solution. niscpr.res.in

Stereochemical Assignment and Diastereomeric Control

The presence of multiple chiral centers in substituted piperidones leads to the possibility of various stereoisomers. The precise determination of the relative and absolute stereochemistry is essential for understanding the molecule's properties.

Determination of Relative and Absolute Stereochemistry

The relative configuration of substituents on the piperidine ring is often determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. researchgate.netua.es X-ray crystallography provides definitive information about the stereochemistry in the solid state. iucr.orgnih.gov

The absolute configuration, which describes the 3D arrangement of atoms at a chiral center, is typically assigned using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in an R or S designation. libretexts.org Experimentally, the absolute configuration can be determined by X-ray diffraction of a single crystal or through chemical correlation with a compound of known absolute stereochemistry. stackexchange.comucalgary.ca Vibrational circular dichroism (VCD) is another powerful technique for determining absolute configuration. stackexchange.com

Chirality at Substituted Carbon Centers (e.g., C-2, C-6)

The synthesis of piperidones with specific stereochemistry at C-2 and C-6 is a significant area of research. ua.esacs.orgacs.org Asymmetric synthesis strategies are often employed to control the formation of a particular enantiomer or diastereomer. usm.edu For instance, the use of chiral auxiliaries can direct the stereochemical outcome of reactions to form the desired stereoisomer. nih.govresearchgate.net The relative stereochemistry of substituents at C-2 and C-6 (i.e., cis or trans) has a profound impact on the conformation of the piperidine ring. ua.es

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules, moving beyond experimental observations to explain the underlying quantum mechanical principles.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density rather than the complex multi-electron wavefunction. For a molecule like 1-benzyl-2-phenylpiperidin-4-one, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. This optimized structure is the crucial first step for all other computational analyses, as the geometric parameters directly influence the electronic and spectroscopic properties. The process involves iterative calculations until a minimum on the potential energy surface is located.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is illustrative of the type of data obtained from a DFT geometry optimization and is not based on actual calculated values for this compound.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.46 Å |

| C4=O1 | ~1.23 Å | |

| C2-C(phenyl) | ~1.52 Å | |

| N1-C(benzyl) | ~1.47 Å | |

| Bond Angle | C2-N1-C6 | ~112° |

| C3-C4-C5 | ~118° |

Once the geometry is optimized, the same DFT method can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting data can be used to predict and interpret experimental infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of specific spectral peaks to the vibrations of its functional groups, such as the C=O stretch of the piperidinone ring, the C-N stretches, and the various vibrations of the phenyl and benzyl (B1604629) rings.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, charge transfer, and the stabilizing effects of orbital interactions within a molecule. It transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugation, are key to molecular stability. The analysis calculates the second-order perturbation energy, E(2), for each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For instance, it could reveal interactions between the lone pair electrons on the nitrogen or oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds, providing insight into the electronic landscape of the molecule.

Table 2: Key NBO Interactions (Hypothetical) This table illustrates potential stabilizing interactions that NBO analysis could reveal for this compound. The E(2) values are examples.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N1 | σ*(C2-C3) | ~2.5 | n → σ* |

| LP(1) O1 | π*(C2-N1) | ~1.8 | n → π* |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack, respectively. This is crucial for understanding its reaction mechanisms.

Table 3: FMO Properties (Hypothetical) This table shows the type of data generated from an FMO analysis. Values are for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. An MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., around the carbonyl oxygen).

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack (e.g., around hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would clearly identify the electronegative oxygen atom of the carbonyl group as a site of high electron density (red), and potentially areas around the phenyl rings and hydrogen atoms as electron-poor (blue), guiding the understanding of its intermolecular interactions.

Computational methods can predict the Nonlinear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. The key parameter calculated is the first-order hyperpolarizability (β₀). Molecules with significant NLO activity typically possess a large dipole moment and are characterized by charge transfer between an electron-donating part and an electron-accepting part, connected by a π-conjugated system.

For this compound, DFT calculations could determine its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). By comparing the calculated β₀ value to that of a standard NLO material like urea, one can assess its potential as an NLO material. A large β₀ value, often associated with a small HOMO-LUMO gap, would suggest significant NLO activity.

Table 4: Calculated NLO Properties (Hypothetical) This table illustrates the kind of data obtained from NLO calculations. Values are examples.

| Parameter | Unit | Value |

|---|---|---|

| Dipole Moment (μ) | Debye | 2.8 |

| Mean Polarizability (α) | a.u. | 180 |

Dipole Moment and Mulliken Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to its chemical reactivity and intermolecular interactions. Computational methods such as Density Functional Theory (DFT) are employed to calculate properties like the dipole moment and Mulliken atomic charges, which offer a quantitative description of this distribution. researchgate.net For piperidine (B6355638) derivatives, these calculations help in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites.

Mulliken population analysis is a widely used method to calculate atomic charges, providing insights into the charge distribution across the molecule. chemrxiv.orgchemrxiv.org The analysis for molecules similar to this compound, such as substituted piperidine phenyl hydrazines, has been performed using DFT with the B3LYP method. researchgate.net These studies predict the charge distribution and help in understanding the electrostatic potential. researchgate.net The molecular electrostatic potential (MEP) map is particularly useful for visualizing chemically reactive sites and the charge distribution on the molecule. nih.gov For instance, in studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, the MEP was used to understand its chemical reactivity. nih.gov While specific values for this compound are contingent on the computational level of theory employed, the general principles derived from related structures indicate a significant dipole moment arising from the polar carbonyl group and the nitrogen atom within the piperidine ring.

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a crucial computational tool for exploring the conformational landscape of a molecule. It maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states (saddle points) that connect them. For flexible molecules like this compound, which contains multiple rotatable bonds, PES analysis is essential for understanding its three-dimensional structure and dynamic behavior.

Studies on analogous N-benzyl-2-phenylpyridinium ions have utilized ab initio calculations to investigate different conformers, such as splayed and stacked arrangements of the aromatic rings. researchgate.net The rotation around the sp2-sp2 bond connecting the phenyl and piperidine rings can generate different isomers, and the energy barriers for their interconversion can be determined from the PES. researchgate.net These calculations help in understanding the relative stability of different conformations, which is critical for determining the biologically active conformation when the molecule interacts with a protein target. researchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies are instrumental in predicting how they might bind to biological targets such as receptors or enzymes.

For example, docking studies on related piperidine derivatives have been performed to understand their interaction with various targets. Derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide have been evaluated for their affinity at sigma-1 and sigma-2 receptors. nih.gov Similarly, a compound designed from 5-ethoxyindole (B77456) and 1-benzyl-4-piperidone was docked to the human dopamine (B1211576) D2 receptor. mdpi.com Another study investigated the inhibitory potential of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine against protein targets of SARS-CoV-2. nih.gov These studies typically involve generating a grid around the active site of the target protein and docking the ligand to predict the most stable binding pose. mdpi.com

Once a binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are crucial for the stability of the ligand-protein complex and determine the ligand's affinity and selectivity.

For piperidine-based ligands, several key interactions are commonly observed. In the case of sigma receptor ligands, hydrogen bonds with key amino acid residues like Glu172 and Asp126 are crucial for stabilizing the compound in the active site. nih.gov The benzyl and phenyl rings of these molecules are often involved in π-type interactions, such as π-anion interactions with acidic residues (e.g., Asp29) or π-π stacking with aromatic amino acids within the binding pocket. nih.govnih.gov For instance, in studies of benzothiazine derivatives with a phenylpiperazine moiety, the benzothiazine and phenylpiperazine rings were found to be responsible for π-type interactions with aromatic amino acids. nih.gov

| Interaction Type | Interacting Residue (Example) | Compound Class | Reference |

| Hydrogen Bonding | Glu172, Asp126 | Polyfunctionalized Pyridines with N-Bn-piperidine | nih.gov |

| Hydrogen Bonding | Aspartic Acid (Asp) | Benzothiazine-Phenylpiperazine Derivatives | nih.gov |

| π-Anion Interaction | Asp29 | Polyfunctionalized Pyridines with N-Bn-piperidine | nih.gov |

| π-Type Interactions | Aromatic Amino Acids | Benzothiazine-Phenylpiperazine Derivatives | nih.gov |

Computational models are essential for understanding and rationalizing the structure-activity relationships (SAR) of a series of compounds. By correlating structural features with biological activity, these models can guide the design of new, more potent, and selective molecules.

Quantitative structure-activity relationship (QSAR) studies have been successfully applied to derivatives of this compound. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies examined the influence of substitutions on the phenylacetamide aromatic ring on binding affinity at sigma-1 and sigma-2 receptors. nih.gov These studies revealed that the position of substituents significantly affects affinity and selectivity. nih.gov For example, 3-substituted compounds generally showed higher affinity compared to their 2- and 4-substituted counterparts. nih.gov Such computational SAR studies help to build predictive models that can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

| Compound Series | Key SAR Finding | Computational Method | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | 3-substituted analogues generally have higher affinity for sigma receptors. | Hansch-type QSAR | nih.gov |

| 1-Aralkyl-4-benzylpiperidine derivatives | Modifications on the aralkyl moiety greatly vary sigma receptor affinity and selectivity. | SAR Analysis | researchgate.netebi.ac.uk |

| N-benzyl-2-phenylpyrimidin-4-amines | Strong correlation found between IC50 values for USP1/UAF1 inhibition and cellular activity. | SAR Analysis | nih.gov |

Conformational Energy Calculations and Isomer Stability

The biological activity of a molecule is often dependent on its specific three-dimensional conformation. Conformational energy calculations are performed to determine the relative stabilities of different spatial arrangements (conformers and isomers) of a molecule.

For cyclic systems like the piperidine ring in this compound, these calculations can predict the preferred ring conformation. In related tetrahydroisoquinolines, molecular mechanics calculations have shown that the six-membered heterocyclic ring preferentially adopts a half-chair conformation, with bulky substituents like phenyl rings occupying pseudo-equatorial positions to minimize steric strain. nih.gov

Furthermore, for molecules with multiple aromatic rings, such as N-benzyl-2-phenylpyridinium ions, ab initio calculations can determine the relative energies of different rotational isomers (atropisomers), such as syn- and anti-forms. researchgate.net These studies have found that conformations where the benzyl group stacks with the phenyl ring are often preferred. researchgate.net Understanding the energy differences between various conformers and the barriers to their interconversion is vital for predicting which shapes the molecule is likely to adopt in a biological environment, thus influencing its interaction with target proteins. researchgate.netnih.gov

Evaluation of Energy Differences Between Stereoisomers and Conformers

There is currently no available research data that computationally evaluates the energy differences between the various possible stereoisomers and conformers of this compound. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would be crucial for understanding the relative stability of the cis and trans isomers arising from the substitution at the 2-position of the piperidinone ring. Furthermore, conformational analysis would shed light on the preferred spatial arrangements of the benzyl and phenyl substituents, including the chair, boat, and twist-boat conformations of the piperidine ring, and the energetic barriers between them. Without these computational studies, the thermodynamic and kinetic landscape of this compound's conformational and stereoisomeric forms remains uncharted.

Comparison of Gas Phase Structures with Experimental Data

A comparison between the computationally predicted gas-phase structure of this compound and experimental data from techniques such as gas electron diffraction (GED) or microwave spectroscopy is not possible at this time, as no such studies have been published. This type of comparative analysis is vital for validating the accuracy of theoretical models and providing a precise description of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, in an isolated state, free from intermolecular forces present in the solid or liquid phase.

Mechanistic Studies of Reactions Involving 1 Benzyl 2 Phenylpiperidin 4 One

Reaction Pathway Elucidation

The formation and transformation of the 1-benzyl-2-phenylpiperidin-4-one scaffold are governed by specific reaction mechanisms that dictate the assembly of the heterocyclic ring and the stereochemical orientation of its substituents.

The construction of the piperidin-4-one ring system often involves powerful carbon-carbon and carbon-nitrogen bond-forming strategies, prominently featuring the aza-Michael addition and annulation reactions.

Aza-Michael Addition:

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone in the synthesis of piperidines. ntu.edu.sgresearchgate.net A highly effective method for synthesizing N-substituted 4-piperidones, including derivatives like this compound, is through a double aza-Michael reaction. kcl.ac.uk This process typically involves the reaction of a primary amine, such as benzylamine (B48309), with a divinyl ketone. kcl.ac.uknih.gov

The mechanism proceeds in a one-pot, two-step sequence:

First Aza-Michael Addition: Benzylamine acts as the nitrogen nucleophile, attacking one of the vinyl groups of the divinyl ketone. This initial conjugate addition forms an enolate intermediate.

Protonation and Tautomerization: The enolate is protonated to yield an amino ketone.

Second Aza-Michael Addition (Intramolecular): The secondary amine formed in the first step then undergoes an intramolecular conjugate addition to the remaining α,β-unsaturated ketone moiety. researchgate.net This cyclization step, a 6-endo-trig process, forms the six-membered piperidine (B6355638) ring. ntu.edu.sg

This sequence can be considered a tandem Mannich-Michael process, particularly when an imine or iminium ion is involved. ntu.edu.sg The use of substituted divinyl ketones allows for the introduction of substituents at the 2- and 6-positions of the piperidone ring. kcl.ac.uk For instance, using 1-phenyl-1,4-pentadien-3-one as the divinyl ketone substrate with benzylamine leads to the formation of this compound. nih.govsemanticscholar.org

Annulation Reactions:

Annulation, the formation of a new ring onto a pre-existing structure, is another fundamental strategy. The Robinson annulation is a classic example, though it primarily builds a new six-membered ring through a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org The sequence begins with a Michael reaction between a ketone (or its enolate) and an α,β-unsaturated ketone (like methyl vinyl ketone), which creates a 1,5-diketone intermediate. masterorganicchemistry.comwikipedia.org This intermediate then undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the carbonyl group of the other, leading to a six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclic ketone. masterorganicchemistry.comwikipedia.org While the classic Robinson annulation builds a carbocyclic ring, analogous strategies involving nitrogen nucleophiles (aza-Robinson annulation) can be adapted for heterocycle synthesis.

More broadly, annulation reactions for piperidones can involve multi-step syntheses, sometimes requiring catalysts like TBSOTf. Another related ring-closing strategy is the Dieckmann cyclisation, an intramolecular condensation of diesters to form β-keto esters, which can be precursors to piperidin-4-ones. ucl.ac.uk

Table 1: Key Ring Formation Reactions for Piperidones

| Reaction Name | Key Steps | Intermediate(s) | Typical Reactants |

|---|---|---|---|

| Double Aza-Michael Addition | 1. Intermolecular aza-Michael addition2. Intramolecular aza-Michael addition (6-endo-trig cyclization) | Amino ketone, Enolate | Primary amine (e.g., Benzylamine), Divinyl ketone |

| Robinson Annulation | 1. Michael addition2. Intramolecular Aldol Condensation3. Dehydration | 1,5-Diketone, Keto alcohol | Ketone (enolate), α,β-Unsaturated ketone |

| Dieckmann Cyclisation | Intramolecular condensation of a diester | β-keto ester | Diester with an amine backbone |

The relative stereochemistry of substituents on the piperidine ring, particularly at the 2- and 6-positions, is critical for biological activity and can be controlled or altered through specific mechanisms.

In the synthesis of some 2,6-disubstituted piperidinones via intramolecular cyclization, the trans-isomer may form initially as the kinetic product. nih.gov However, with prolonged reaction times, this can isomerize to the more thermodynamically stable cis-isomer. nih.gov This conversion suggests an equilibrium process where the initial product can revert to an open-chain intermediate or a related precursor, which then re-cyclizes to form the more stable product. The stability of the cis-isomer often arises from minimizing steric interactions, such as 1,3-diaxial strain, that would be present in the chair conformation of the trans-isomer. ru.nl

For instance, in the synthesis of 2,6-cis-disubstituted piperidinones, the cyclization step proceeds through a transition state that avoids this unfavorable 1,3-diaxial strain, leading to the predominant formation of the cis-diastereomer. ru.nl The stereochemical outcome of such reactions is often dictated by the favorability of the transition state leading to cyclization. ru.nl In some cases, resolution of a cis/trans mixture is necessary, but syntheses that provide a stereospecific pathway to the desired isomer, often the more biologically active one, are highly valuable. google.com

Metal hydrides can also promote cis-trans isomerization. For example, ruthenium and zirconium hydride complexes have been shown to isomerize certain cyclic dienes through a stepwise mechanism involving metal hydride addition and elimination, rather than a radical-based pathway. acs.org

Catalytic Roles and Mechanisms

Catalysis plays a pivotal role in modern synthetic chemistry, enabling efficient, selective, and environmentally benign routes to complex molecules like substituted piperidines.

Transition metals are widely employed to catalyze key bond formations and transformations in piperidine synthesis.

Rhodium (Rh): Rhodium catalysts are effective for the hydrogenation of unsaturated piperidinones. nih.gov For example, Rh(I) complexes with chiral ligands, such as P-chiral bisphosphorus ligands, can achieve enantioselective asymmetric hydrogenation of tetrasubstituted enamides, which are precursors to chiral piperidines. nih.gov

Palladium (Pd) and Gold (Au): Palladium and gold catalysts are used in the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov A gold(I) complex can catalyze the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts, particularly with novel pyridine-oxazoline ligands, have been developed for enantioselective versions of this type of amination. nih.gov

Iridium (Ir): Iridium catalysts are utilized in "hydrogen borrowing" cascades. nih.gov In a [5+1] annulation method, an iridium(III) catalyst facilitates a sequence of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer. This process forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Organocatalysis, the use of small organic molecules to accelerate reactions, offers a powerful alternative to metal-based catalysis, often providing high enantioselectivity.

In piperidine synthesis, organocatalysts are particularly effective for intramolecular aza-Michael additions (IMAMR). nih.gov For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov The ratio of the catalysts can be crucial in controlling the isomerization of the final product. nih.gov N-Heterocyclic carbenes (NHCs) have also been used to catalyze IMAMR, leading to high yields and good enantioselectivity. nih.gov

Furthermore, organocatalyzed condensation reactions are employed in the synthesis of cis-2,6-disubstituted piperidin-4-ones. Enantiopure β-amino ketones can be reacted with aldehydes in an organocatalyzed intramolecular Mannich condensation to furnish the desired piperidone ring with high stereocontrol. nih.gov

Intermediates and Transition State Analysis

Understanding the transient species—intermediates and transition states—that form during a reaction is fundamental to explaining its pathway, selectivity, and kinetics.

In the formation of piperidine rings via tandem reactions, several key intermediates are involved. The Michael adduct , a 1,5-dicarbonyl compound, is the crucial intermediate in the Robinson annulation that enables the subsequent ring-closing aldol condensation. wikipedia.org In aza-Michael additions, the reaction proceeds through enolate intermediates following the nucleophilic attack of the amine. ntu.edu.sg

The formation of iminium ions is another common feature, especially in reactions involving amines and carbonyls, such as the Mannich reaction. ntu.edu.sgru.nl These electrophilic intermediates are then attacked by a nucleophile to form a new C-C bond. In some cases, the reaction can proceed through an episulfonium ion intermediate , which leads to substitution products with a double inversion of configuration. acs.org

Transition state analysis is critical for explaining stereoselectivity. The preferential formation of cis-2,6-disubstituted piperidines is often explained by comparing the stability of the possible transition states during the cyclization step. A transition state that avoids steric clashes, such as a 1,3-diaxial interaction between substituents, will be lower in energy and thus favored, leading to the selective formation of one diastereomer over another. ru.nl Kinetic studies can further elucidate these pathways, for example, by demonstrating that reaction steps are first-order with respect to the concentrations of the reacting species and the catalyst, which supports a bimolecular mechanism. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₁₈H₁₉NO |

| Benzylamine | C₇H₉N |

| Divinyl ketone | C₅H₆O |

| 1-Phenyl-1,4-pentadien-3-one | C₁₁H₁₀O |

| Methyl vinyl ketone | C₄H₆O |

| Trifluoroacetic acid | C₂HF₃O₂ |

| N-Heterocyclic carbene (NHC) | Varies |

| Rhodium | Rh |

| Palladium | Pd |

| Gold | Au |

| Iridium | Ir |

| Zirconium | Zr |

| Ruthenium | Ru |

Regioselectivity and Chemoselectivity Investigations

The molecular architecture of this compound presents multiple reactive sites, including a ketone at the C-4 position, a tertiary amine, two aromatic rings, and various C-H bonds (benzylic, adjacent to the nitrogen, and alpha to the carbonyl). This complexity makes the compound an excellent substrate for studying the principles of regioselectivity and chemoselectivity, which are crucial for designing targeted synthetic transformations. Research in this area focuses on selectively modifying one functional group or position in the presence of others.

One key area of investigation is the selective oxidation of C-H bonds. Studies on related N-benzylpiperidine scaffolds have demonstrated that metal-free, iodine-mediated oxidation can form lactams with high selectivity. strath.ac.uk This reaction shows remarkable regioselectivity by preferentially oxidizing the C-H bond on the piperidine ring adjacent to the nitrogen atom over the exocyclic benzylic C-H of the N-benzyl group. strath.ac.uk Furthermore, it displays high chemoselectivity, as the oxidation occurs without affecting the ketone or aromatic functionalities. strath.ac.uk The reaction proceeds under mild conditions, highlighting its utility in the late-stage functionalization of complex molecules. strath.ac.uk

The following table, adapted from studies on analogous systems, illustrates the regioselective lactam formation in various N-substituted cyclic amines. strath.ac.uk

Table 1: Iodine-Mediated Chemoselective and Regioselective Oxidation of Cyclic Amines Data adapted from studies on related cyclic amine scaffolds. strath.ac.uk

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Benzylpiperidine (B1218667) | 1-Benzylpiperidin-2-one | 96 |

| 2 | 1-(4-Methoxybenzyl)piperidine | 1-(4-Methoxybenzyl)piperidin-2-one | 81 |

| 3 | 1-(4-Nitrobenzyl)piperidine | 1-(4-Nitrobenzyl)piperidin-2-one | 83 |

| 4 | 1-Benzylpyrrolidine | 1-Benzylpyrrolidin-2-one | 89 |

| 5 | 4-Benzylmorpholine | 4-Benzylmorpholin-3-one | 72 |

Conversely, achieving chemoselectivity in the deprotection of the N-benzyl group can be challenging. While the N-benzyl group is a common protecting group in synthesis, its selective cleavage in polyfunctional molecules can be problematic. Attempts at oxidative debenzylation using various reagents have sometimes resulted in the recovery of the starting material or the formation of complex mixtures of unidentified products, underscoring the difficulties in controlling reactivity at the nitrogen atom without affecting other parts of the molecule. researchgate.net

The carbonyl group at the C-4 position offers another site for selective reactions. The synthesis of spiro-heterocycles from related 1-benzyl-2,6-diarylpiperidin-4-ones demonstrates high chemoselectivity. For instance, the one-pot Strecker reaction, involving the piperidin-4-one, an amine, and a cyanide source, selectively forms a 4-amino-4-carbonitrile derivative. tandfonline.comresearchgate.net This transformation exclusively targets the ketone, leaving the N-benzyl group and the aryl substituents untouched. tandfonline.comresearchgate.net

Table 2: Chemoselective Strecker Reaction of 1-Benzyl-2,6-diarylpiperidin-4-ones Data derived from research on diaryl-substituted analogues. tandfonline.com

| Entry | Piperidin-4-one Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Benzyl-2,6-diphenylpiperidin-4-one | 1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile | 78 |

| 2 | 1-Benzyl-2,6-bis(4-chlorophenyl)piperidin-4-one | 1-Benzyl-2,6-bis(4-chlorophenyl)-4-(phenylamino)piperidine-4-carbonitrile | 80 |

| 3 | 1-Benzyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | 1-Benzyl-2,6-bis(4-methoxyphenyl)-4-(phenylamino)piperidine-4-carbonitrile | 82 |

Finally, the synthesis of the piperidone ring itself is an exercise in regioselectivity. The aza-Michael reaction, involving the cyclization of a divinyl ketone with benzylamine, selectively forms the 4-piperidone (B1582916) heterocycle. kcl.ac.ukacs.org This method is an atom-efficient way to construct the core scaffold with a defined substitution pattern. kcl.ac.uk

Advanced Applications and Derivatization in Organic and Medicinal Chemistry

Scaffold for the Synthesis of Complex Heterocyclic Systems

The inherent structure of piperidin-4-ones serves as a foundational building block for the assembly of various heterocyclic systems. The reactivity of the ketone at the C-4 position allows for a multitude of chemical transformations, including condensations, cycloadditions, and rearrangements, which lead to the formation of novel ring systems. These transformations are crucial in medicinal chemistry for generating libraries of compounds for drug discovery programs.

Piperidin-4-ones are recognized as valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. googleapis.com The carbonyl group can react with binucleophiles to construct fused heterocyclic rings. For instance, condensation reactions with reagents like hydrazines, hydroxylamine, or ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines fused to the piperidine (B6355638) ring. Furthermore, the piperidine ring itself can be a component of larger, polycyclic systems. Through multi-step synthetic sequences, the basic piperidone structure is elaborated into more complex frameworks, including alkaloids and other natural product analogues. googleapis.com

The C-4 carbonyl group of 1-benzyl-4-piperidone derivatives is a key functional handle for the synthesis of spirocyclic compounds. googleapis.comsigmaaldrich.com Spiro compounds, where two rings share a single common atom, are of great interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis can be achieved through reactions such as the Darzens condensation with ethyl chloroacetate (B1199739) to form an epoxide, which can then be rearranged. chemicalbook.com Another approach involves the reaction with binucleophiles that cyclize at the C-4 position to form the spiro center. For example, 1-benzyl-4-piperidone is a building block in the synthesis of spirocyclic furopyridines and spiro-isoquinolino piperidine derivatives. sigmaaldrich.comnih.gov

Additionally, piperidin-4-ones are utilized in the preparation of bicyclic systems like bispidines (3,7-diazabicyclo[3.3.1]nonanes). googleapis.com These rigid cage-like structures are synthesized through Mannich-type reactions involving the piperidone, an aldehyde, and an amine, creating a second ring across the piperidone core.

Precursors for Biologically Active Molecules (Specific Scaffolds/Ligand Types)

The N-benzylpiperidine moiety is a ubiquitous structural motif found in numerous biologically active molecules and approved drugs. acs.orgguidechem.com Its role often involves crucial interactions with biological targets, making derivatives of 1-benzyl-2-phenylpiperidin-4-one highly sought after as intermediates in pharmaceutical research.

One of the most significant applications of the 1-benzylpiperidine (B1218667) scaffold is in the synthesis of Donepezil and its analogues. Donepezil, an acetylcholinesterase (AChE) inhibitor, is a key medication for the treatment of Alzheimer's disease. asianpubs.orgnih.govnih.gov The N-benzylpiperidine portion of Donepezil is critical for its binding to the AChE enzyme. nih.govfrontiersin.org Consequently, 1-benzyl-4-piperidone and its derivatives are pivotal starting materials for creating novel Donepezil analogues aimed at improving efficacy and selectivity. acs.orgguidechem.com Synthetic strategies often involve converting the 4-keto group into a suitable linker to attach the second key fragment of Donepezil, the dimethoxyindanone (B14499123) moiety. nih.gov Research has focused on producing stereochemically enhanced analogues by introducing substituents at various positions on the piperidine ring to probe the structure-activity relationship and optimize interactions within the enzyme's binding pocket. acs.org

| Analogue Type | Key Synthetic Precursor | Target Enzyme | Therapeutic Goal |

|---|---|---|---|

| 2-Substituted Donepezil Analogues | Chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones | Acetylcholinesterase (AChE) | Investigate stereochemical impact on inhibitory potency. acs.org |

| Phthalazin-1(2H)-one Hybrids | N-benzylpiperidine fragment | AChE and Butyrylcholinesterase (BuChE) | Develop dual cholinesterase inhibitors. nih.gov |

| Pyrrolidone-2-one/Indolin-2-one Hybrids | 1-benzylpiperidin-4-amine | Acetylcholinesterase (AChE) | Explore novel chemical space around Donepezil. nih.gov |

| Benzylpyridinium Salts | N-benzylpyridinium moiety | Acetylcholinesterase (AChE) | Mimic Donepezil structure for potent AChE inhibition. frontiersin.org |

The N-benzylpiperidine scaffold is also a core component in the design of ligands for sigma (σ) receptors. unict.it Sigma receptors are involved in various central nervous system functions, and their ligands are investigated for potential therapeutic applications in neurological disorders and pain management. nih.gov A series of N-(1-benzylpiperidin-4-yl)arylacetamides have been synthesized and shown to possess high affinity and selectivity for the sigma-1 (σ1) receptor subtype. nih.gov Structure-activity relationship studies have revealed that substitutions on the aromatic rings of both the phenylacetamide and benzyl (B1604629) moieties can significantly influence binding affinity for both σ1 and σ2 receptors. nih.gov Additionally, spirocyclic compounds derived from N-substituted piperidones have been developed as potent sigma receptor ligands. sci-hub.se

| Scaffold/Compound Class | Target Receptor(s) | Key Structural Features | Reported Findings |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)arylacetamides | Sigma-1 and Sigma-2 | N-benzylpiperidine core with an arylacetamide side chain. | High affinity for sigma-1 receptors; substitution patterns modulate affinity and selectivity. nih.gov |

| Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-substituted)piperidines] | Sigma Receptors | Spirocyclic system incorporating a piperidine ring. | Developed as ligands for sigma receptors. sci-hub.se |

| Phenoxyalkylpiperidines | Sigma-1 | Piperidine ring with a phenoxyalkyl substituent on the nitrogen. | High-affinity ligands with potent anti-amnesic effects mediated by sigma-1 agonism. |

| 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 and Sigma-2 | Radioiodinated N-benzylpiperidine derivative. | High-affinity ligand developed for potential imaging of breast cancer. sigmaaldrich.com |

Recent research has identified N-benzyl-4,4-disubstituted piperidines as a novel class of influenza A virus fusion inhibitors. ub.edunih.govresearchgate.net These compounds specifically target the influenza virus hemagglutinin (HA), a protein essential for the virus's entry into host cells. nih.gov The mechanism of action involves inhibiting the low pH-induced conformational change in HA that mediates the fusion of the viral and host cell membranes. nih.govnih.gov A library of these piperidine-based analogues was synthesized using the Ugi four-component reaction, allowing for structural diversity to explore structure-activity relationships. ub.edunih.gov Computational studies suggest these inhibitors bind to a novel pocket on the HA protein, with the N-benzylpiperidine moiety making key interactions, potentially through a pi-stacking interaction with a phenylalanine residue of the fusion peptide. mdpi.com This discovery highlights the potential of the N-benzylpiperidine scaffold in the development of new antiviral agents with novel mechanisms of action. nih.gov

Aspartyl Protease Inhibitors